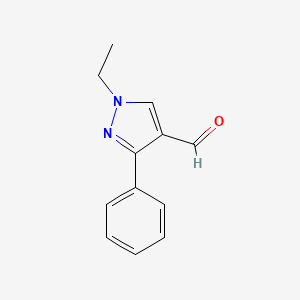

1-エチル-3-フェニル-1H-ピラゾール-4-カルバルデヒド

説明

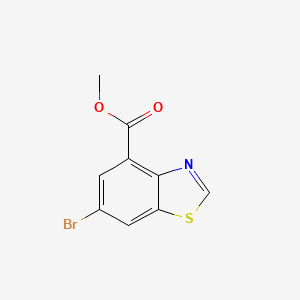

“1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound . It is a red solid with a melting point of 237-239 °C . The compound has been used in the synthesis of various biologically active compounds .

Molecular Structure Analysis

The molecular structure of “1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde” can be determined using various spectroscopic techniques. For instance, the IR spectrum reveals peaks at various frequencies, indicating the presence of different functional groups . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis

“1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a red solid with a melting point of 237-239 °C . The compound’s IR, 1H NMR, and 13C NMR spectra provide information about its physical and chemical properties .科学的研究の応用

医薬品化学:抗菌剤

1-エチル-3-フェニル-1H-ピラゾール-4-カルバルデヒドを含むピラゾール誘導体は、その抗菌特性について広く研究されてきました。それらは、さまざまな細菌株や真菌株に対して幅広い活性を示すことが知られています。 この化合物は、微生物酵素と相互作用してその機能を阻害する能力があるため、新しい抗菌薬の開発のための貴重な候補となっています .

農業:農薬開発

農業分野では、ピラゾール誘導体は、農薬の合成における重要な成分として役立っています。それらの構造的多様性により、有益な生物を傷つけずに特定の害虫を標的にできる化合物を生成することができます。 この化合物の潜在的な用途には、殺虫剤、殺菌剤、除草剤が含まれます .

創薬:抗炎症剤

ピラゾール誘導体の抗炎症特性は、創薬の取り組みにおいて重要です。 1-エチル-3-フェニル-1H-ピラゾール-4-カルバルデヒドは、従来のNSAIDに関連する胃腸系の副作用なしに、痛みと炎症の管理に不可欠なCOX-2阻害剤の開発に使用できます .

癌研究:抗腫瘍活性

研究により、ピラゾール誘導体は抗腫瘍活性を示す可能性があることが示されています。それらは、癌細胞の増殖と生存に関与するさまざまな経路に作用し、抗癌剤開発のための有望な候補となっています。 この化合物は特に、特定の癌の種類に対する標的療法の開発に役立つ可能性があります .

代謝性疾患:抗糖尿病剤

ピラゾール誘導体は、代謝経路を調節する能力があるため、抗糖尿病剤としての可能性を示しています。 1-エチル-3-フェニル-1H-ピラゾール-4-カルバルデヒドは、インスリン感受性を改善したり、血糖値を低下させたりする有効性を評価して、糖尿病の管理に貢献できます .

配位化学:配位子の合成

配位化学では、ピラゾール誘導体は、金属と錯体を形成できる配位子の合成に使用されます。これらの錯体は、触媒、材料科学、および生物学的システムのモデルとして応用されています。 この化合物の構造的特徴は、安定で選択的な金属-配位子錯体を形成するのに適しています .

有機金属化学:触媒開発

ピラゾール部分は、さまざまな化学反応のための有機金属触媒を開発する上で不可欠です。 1-エチル-3-フェニル-1H-ピラゾール-4-カルバルデヒドは、高い効率と選択性で反応を促進する触媒を生成するために使用でき、産業合成プロセスに影響を与えます .

生物活性化学合成:薬理学的機能

ピラゾール誘導体は、その多様な薬理学的機能により、生物活性化学物質を合成する際の足場として頻繁に使用されます。 この化合物は、抗ウイルス剤、抗寄生虫剤、および抗血管新生剤などの潜在的な治療用途を持つ分子の合成の出発点となる可能性があります .

作用機序

Pyrazole Compounds

Pyrazole is an important structural motif found in many biologically and pharmaceutically active compounds . Over the past few years, both pyrazoles and their derivatives have attracted much attention because they possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal and plant growth regulatory . Many pyrazoles are currently being tested and clinically evaluated as potential new drugs .

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the reaction of hydrazones and α-bromo ketones . The title compound, “1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde”, could potentially be synthesized through similar methods .

Structural Characteristics

The crystal structure of a similar compound, “5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde”, was determined by X-ray diffraction method . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined . This structural information might be relevant to the compound “1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde”.

生化学分析

Biochemical Properties

1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with hydrazines and enaminones in synthetic reactions . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the interacting biomolecules. These interactions are crucial for the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde, can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, these compounds can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to specific enzymes, altering their activity and thereby affecting the biochemical pathways they regulate . This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Furthermore, 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is relatively stable under normal storage conditions . Its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Over time, the degradation of this compound can lead to the formation of by-products that may have different biological activities. Long-term studies in vitro and in vivo have shown that the effects of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde on cellular function can vary, with some effects becoming more pronounced with prolonged exposure .

Dosage Effects in Animal Models

The effects of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and regulation of gene expression . At higher doses, it can cause toxic or adverse effects. Studies have shown that high doses of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde can lead to cellular toxicity, oxidative stress, and disruption of normal cellular functions . These threshold effects are important considerations for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The metabolic pathways involving 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde are crucial for understanding its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde within cells and tissues are important factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can be distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde within specific tissues or organs can also affect its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a key determinant of its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be directed to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is crucial for understanding its mechanism of action and potential therapeutic applications.

特性

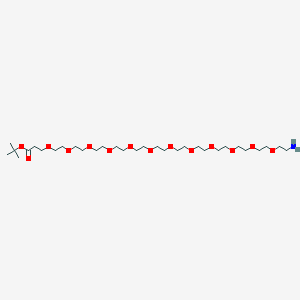

IUPAC Name |

1-ethyl-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-14-8-11(9-15)12(13-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCPYVUELNKYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)

![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)

![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)